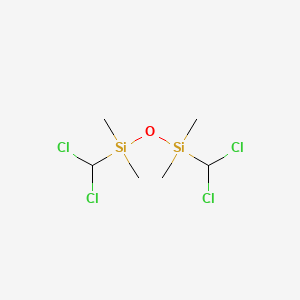

1,3-Bis(dichloromethyl)-1,1,3,3-tetramethyldisiloxane

Descripción

Propiedades

IUPAC Name |

dichloromethyl-[dichloromethyl(dimethyl)silyl]oxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14Cl4OSi2/c1-12(2,5(7)8)11-13(3,4)6(9)10/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDCHYWOAHMASL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C(Cl)Cl)O[Si](C)(C)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl4OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062728 | |

| Record name | Disiloxane, 1,3-bis(dichloromethyl)-1,1,3,3-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2943-70-6 | |

| Record name | 1,3-Bis(dichloromethyl)-1,1,3,3-tetramethyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2943-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(dichloromethyl)-1,1,3,3-tetramethyldisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002943706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2943-70-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139826 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Disiloxane, 1,3-bis(dichloromethyl)-1,1,3,3-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disiloxane, 1,3-bis(dichloromethyl)-1,1,3,3-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(dichloromethyl)-1,1,3,3-tetramethyldisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BIS(DICHLOROMETHYL)-1,1,3,3-TETRAMETHYLDISILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CAC7526RNW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Actividad Biológica

1,3-Bis(dichloromethyl)-1,1,3,3-tetramethyldisiloxane (CAS No. 2943-70-6) is a siloxane compound characterized by its unique molecular structure, which includes dichloromethyl and tetramethyldisiloxane functionalities. This compound has garnered attention in various fields due to its potential biological activities and applications in materials science.

- Molecular Formula : C₆H₁₄Cl₄OSi₂

- Molecular Weight : 300.158 g/mol

- IUPAC Name : dichloromethyl-[dichloromethyl(dimethyl)silyl]oxy-dimethylsilane

- InChIKey : YMDCHYWOAHMASL-UHFFFAOYSA-N

Biological Activity Overview

Research into the biological activity of 1,3-bis(dichloromethyl)-1,1,3,3-tetramethyldisiloxane has revealed several interesting properties:

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various bacteria and fungi. The presence of dichloromethyl groups may contribute to its ability to disrupt microbial cell membranes.

- Cytotoxicity : Investigations into the cytotoxic effects of this compound on human cell lines have shown varying degrees of toxicity. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis in sensitive cell types.

- Potential as a Drug Delivery System : The siloxane backbone allows for modifications that can enhance drug solubility and stability. Research indicates that this compound can be functionalized to carry therapeutic agents, improving their bioavailability.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Drug Delivery | Enhances solubility of hydrophobic drugs |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a university laboratory demonstrated the antimicrobial activity of 1,3-bis(dichloromethyl)-1,1,3,3-tetramethyldisiloxane against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro assays were performed on various cancer cell lines including HeLa and MCF-7. Results indicated that concentrations above 50 µM led to significant cell death through ROS-mediated pathways. Flow cytometry analysis confirmed increased apoptosis markers in treated cells compared to controls.

The biological activities of 1,3-bis(dichloromethyl)-1,1,3,3-tetramethyldisiloxane can be attributed to its chemical structure:

- Dichloromethyl Groups : These groups are known for their reactivity and potential to form covalent bonds with biological macromolecules.

- Siloxane Backbone : This provides flexibility and stability to the molecule, allowing it to interact effectively with cellular components.

Safety and Handling

Due to its chemical nature, proper safety protocols must be followed when handling this compound:

- Use appropriate personal protective equipment (PPE).

- Ensure adequate ventilation in work areas.

- Dispose of waste according to local regulations.

Aplicaciones Científicas De Investigación

Polymer Chemistry

DCDTMS serves as a key intermediate in the synthesis of siloxane-based polymers. Its chloromethyl groups can participate in nucleophilic substitution reactions, allowing for the incorporation of various functional groups into siloxane chains. This property is exploited to create:

- Silicon-Based Fluorene Polymers : By reacting DCDTMS with dibromofluorene derivatives, researchers have developed silicon-based polymers that exhibit enhanced thermal stability and optical properties .

- Functionalized Siloxanes : The chloromethyl groups can be replaced with other functional groups to create siloxanes with specific properties tailored for applications in coatings and adhesives.

Surface Modification

DCDTMS is used in surface modification processes to enhance the hydrophobicity and chemical resistance of materials. For example:

- Coating Technologies : When applied as a coating agent, DCDTMS can significantly improve the water-repellent properties of surfaces, making it valuable in industries such as textiles and construction.

Synthesis of Organosilicon Compounds

DCDTMS is a precursor for synthesizing various organosilicon compounds used in:

- Silicone Elastomers : These compounds are crucial for producing flexible and durable materials used in automotive and aerospace applications.

- Silica Gel Production : DCDTMS can be hydrolyzed to produce silica gel, which finds extensive use in chromatography and as a desiccant.

Case Study 1: Development of Silicone-based Coatings

A study demonstrated the effectiveness of DCDTMS in creating silicone-based coatings that exhibit superior weather resistance and durability compared to traditional coatings. The coatings were tested under various environmental conditions, showing minimal degradation over time.

Case Study 2: Synthesis of Functionalized Siloxanes

In another research project, scientists utilized DCDTMS to synthesize a series of functionalized siloxanes that were tested for their ability to act as anti-fogging agents on glass surfaces. The results indicated a significant reduction in fog formation compared to untreated glass.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Disiloxane derivatives vary widely in substituents, which dictate their reactivity, stability, and applications. Below is a comparative analysis:

Structural and Functional Group Variations

Reactivity and Stability

- Dichloromethyl vs. Hydroxypropyl: The dichloromethyl derivative undergoes rapid hydrolysis to generate silanols, enabling cross-linking in silicone resins . In contrast, hydroxypropyl derivatives form stable hydrogen-bonded networks, enhancing mechanical strength in polymers .

- Dichloromethyl vs. Aminopropyl: Dichloromethyl groups react with amines or epoxides via nucleophilic substitution, while aminopropyl derivatives directly participate in epoxy curing, reducing the need for catalysts .

- Dichloromethyl vs. Chlorine Substituents : The dichloromethyl groups are less volatile but more hydrolytically reactive than simple chlorinated disiloxanes (e.g., 1,1,3,3-Tetrachloro-1,3-dimethyldisiloxane), which are prone to elimination reactions .

Physical Properties

Key Research Findings

- Dichloromethyl Reactivity : The compound’s dichloromethyl groups enable rapid cross-linking in silicones, outperforming hydroxypropyl derivatives in moisture-curing applications .

- Structural Sensitivity: Minor substituent changes (e.g., –CH₂Cl vs. –CH₂OH) drastically alter efficacy, as seen in wood stabilization studies where hydroxypropyl derivatives formed stabilizing networks, while dichloromethyl analogs were ineffective .

- Catalytic Interactions : Platinum catalysts (e.g., Karstedt’s catalyst) enhance the reactivity of disiloxanes with Si–H bonds, but dichloromethyl derivatives are less suited for reductions compared to 1,1,3,3-tetramethyldisiloxane .

Métodos De Preparación

Chlorination of 1,1,3,3-Tetramethyldisiloxane

The primary route to prepare 1,3-Bis(dichloromethyl)-1,1,3,3-tetramethyldisiloxane involves the chlorination of 1,1,3,3-tetramethyldisiloxane or its derivatives. This method is well-documented and involves the substitution of methyl hydrogens with dichloromethyl groups.

- Starting Material : 1,1,3,3-Tetramethyldisiloxane (C4H14OSi2)

- Reagents : Chlorinating agents such as chlorine gas or sulfuryl chloride under controlled conditions.

- Catalysts : Palladium-based catalysts (e.g., palladium on activated carbon or palladium(II) chloride) have been employed to improve selectivity and yield.

- Conditions : The reaction is typically carried out under mild temperatures to avoid over-chlorination or decomposition.

Example Process :

A procedure described in a patent and chemical literature involves reacting 1,1,3,3-tetramethyldisiloxane with chlorine in the presence of a palladium catalyst, yielding 1,3-dichloro-1,1,3,3-tetramethyldisiloxane with yields around 91%.

Grignard Reaction Approach

Another sophisticated method involves the use of organomagnesium reagents (Grignard reagents) reacting with chlorosilane precursors to form the dichloromethyl-substituted disiloxane.

- Procedure : Metallic magnesium is reacted with methyl chloride in an ether solvent (such as dibutyl ether) to form methylmagnesium chloride. This Grignard reagent then reacts with an organohydrogen polysiloxane, free of Si-Cl linkages, to introduce methyl groups that can be subsequently chlorinated.

- Hydrolysis Step : Following the Grignard reaction, hydrolysis with water or diluted acid/base solutions is performed to yield the desired disiloxane.

- Temperature Control : Hydrolysis is maintained below the boiling point of the solvent, preferably below 30°C to avoid side reactions.

- Purification : The product mixture is dried and purified by distillation or rectification to isolate pure 1,3-Bis(dichloromethyl)-1,1,3,3-tetramethyldisiloxane.

Halogen Exchange Reactions

Halogen exchange reactions have been used to prepare related disiloxane derivatives, which can be adapted for the dichloromethyl derivative.

- Example : Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane can be converted to bis(iodomethyl) analogs using sodium iodide in acetone under reflux. This method is useful for preparing halogenated disiloxanes with different halogen substituents and can be a step in synthetic sequences involving dichloromethyl groups.

Hydrosilylation Routes (Indirect)

Although hydrosilylation is mainly used to functionalize disiloxanes, it has been reported as a method to introduce various substituents on 1,1,3,3-tetramethyldisiloxane, which can be further chlorinated to yield dichloromethyl derivatives.

- Catalysts : Platinum-based catalysts such as Karstedt’s catalyst.

- Process : Stepwise or one-pot hydrosilylation of alkynes with 1,1,3,3-tetramethyldisiloxane to generate functionalized disiloxanes.

- Relevance : This method provides access to symmetrically or unsymmetrically substituted disiloxanes, which can be precursors for chlorinated derivatives.

Data Table: Summary of Preparation Methods

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 1,3-Bis(dichloromethyl)-1,1,3,3-tetramethyldisiloxane?

- Methodological Answer : Synthesis typically involves reacting chloromethyl precursors with siloxane backbones under controlled conditions. For example, hydrosilylation or condensation reactions using dichloromethylsilane derivatives. Key steps include:

- Purification via fractional distillation under inert atmospheres (e.g., nitrogen) to prevent hydrolysis .

- Use of catalysts such as platinum complexes for hydrosilylation or acid/base catalysts for condensation .

- Reaction temperatures between 50–120°C, optimized to balance yield and side-product formation .

Q. Which spectroscopic techniques are most effective for structural confirmation?

- Methodological Answer :

- FT-IR : Identifies Si-O-Si (1000–1100 cm⁻¹) and C-Cl (550–750 cm⁻¹) bonds .

- Multinuclear NMR :

- ¹H NMR : Probes methyl and dichloromethyl proton environments (δ 0.1–0.5 ppm for Si-CH₃; δ 2.5–3.5 ppm for CH₂Cl groups) .

- ²⁹Si NMR : Confirms siloxane connectivity (δ -10 to -20 ppm for Si-O-Si) .

- Mass Spectrometry (EI-MS) : Validates molecular weight (e.g., [M]⁺ peaks at m/z 286–288 for C₆H₁₂Cl₂O₂Si₂) .

Q. What solvent systems are compatible with this compound for experimental applications?

- Methodological Answer :

- Miscible solvents : Chloroform, toluene, dichloromethane, and hexane due to hydrophobic siloxane backbone .

- Avoid : Polar protic solvents (e.g., water, alcohols) to prevent hydrolysis of Si-Cl bonds. Stability tests under anhydrous conditions are critical .

Advanced Research Questions

Q. How does this compound enhance flame retardancy in epoxy resins?

- Methodological Answer :

- Acts as a reactive modifier: The dichloromethyl groups release HCl during thermal degradation, quenching free radicals and reducing flammability .

- Key data from epoxy composite studies :

| Property | Unmodified Epoxy | 8 wt% Compound-LDH/Epoxy |

|---|---|---|

| UL-94 Rating | V-2 | V-0 |

| Peak Heat Release Rate | 450 kW/m² | 220 kW/m² |

| Total Heat Release | 120 MJ/m² | 75 MJ/m² |

- Characterization via cone calorimetry and TGA confirms reduced smoke density and char formation .

Q. What computational approaches predict its thermal stability and reactivity?

- Methodological Answer :

- DFT Calculations (B3LYP/6-31G )**: Models bond dissociation energies (Si-Cl: ~320 kJ/mol) and hydrolysis pathways .

- Thermodynamic Data from NIST :

| Property | Value (NIST) | Conditions |

|---|---|---|

| ΔvapH (Enthalpy of Vaporization) | 40.3 kJ/mol | 298 K |

| Density (ρ) | 1.08 g/cm³ | 25°C |

- Molecular dynamics simulations assess interactions in polymer matrices (e.g., diffusion coefficients in PDMS blends) .

Q. How can conflicting data on hydrolysis rates be resolved experimentally?

- Methodological Answer :

- Controlled Kinetic Studies : Monitor hydrolysis in D₂O/CDCl₃ mixtures via ¹H NMR, tracking CH₂Cl → CH₂OH conversion .

- pH Dependence : Hydrolysis accelerates under basic conditions (pH > 10) due to nucleophilic attack by OH⁻ .

- Purity Validation : Use GC-MS to rule out impurities (e.g., residual silanol groups) that may skew reactivity .

Methodological Notes for Experimental Design

-

Handling Precautions :

- Use glove boxes or Schlenk lines for air-sensitive reactions (Si-Cl bonds hydrolyze rapidly) .

- PPE: Nitrile gloves, lab coats, and fume hoods mandatory due to irritant properties .

-

Data Contradiction Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.